molecular formula C8H5ClN2O2 B11769633 6-Chloro-5-cyano-2-methylnicotinic acid CAS No. 898227-78-6

6-Chloro-5-cyano-2-methylnicotinic acid

Cat. No.: B11769633
CAS No.: 898227-78-6
M. Wt: 196.59 g/mol
InChI Key: QSKFTQUGSUMVFH-UHFFFAOYSA-N
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Description

6-Chloro-5-cyano-2-methylnicotinic acid (CAS: 898227-78-6) is a substituted nicotinic acid derivative with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol. It features a pyridine ring substituted with chloro (Cl), cyano (CN), and methyl (CH₃) groups at positions 6, 5, and 2, respectively. This compound is primarily utilized as a pharmaceutical intermediate due to its reactive functional groups, which enable diverse synthetic modifications .

Properties

CAS No.

898227-78-6

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c1-4-6(8(12)13)2-5(3-10)7(9)11-4/h2H,1H3,(H,12,13)

InChI Key

QSKFTQUGSUMVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyano-2-methylnicotinic acid typically involves multi-step reactions starting from readily available precursorsThe final step involves the hydrolysis of the nitrile group to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyano-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-cyano-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The cyano and chlorine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability.
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include thorough skin/eye washing and medical consultation upon exposure .

Comparison with Structural Analogs

The following table and analysis highlight critical differences between 6-chloro-5-cyano-2-methylnicotinic acid and its structural analogs.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound 898227-78-6 C₈H₅ClN₂O₂ 196.59 Cl, CN, CH₃ Pharmaceutical intermediate
6-Chloro-2-methylnicotinic acid 38186-86-6 C₇H₆ClNO₂ 171.58 Cl, CH₃ Simpler analog; lacks cyano group
6-Chloro-5-fluoronicotinic acid 5345-47-1 C₆H₃ClFNO₂ 175.55 Cl, F Fluorine substituent enhances electronegativity
2-Chloro-5-fluoro-6-methylnicotinic acid 1256789-18-0 C₇H₅ClFNO₂ 189.57 Cl, F, CH₃ Fluoro and methyl groups alter reactivity
5-Chloro-2-hydroxy-6-methylnicotinic acid 117449-75-9 C₇H₆ClNO₃ 199.58 Cl, OH, CH₃ Hydroxy group improves solubility

Structural and Reactivity Differences

Substituent Effects: Cyano Group: The cyano group in this compound is electron-withdrawing, enhancing reactivity in nucleophilic substitutions and coupling reactions. This contrasts with analogs like 6-chloro-2-methylnicotinic acid, which lack this group and exhibit reduced versatility . Fluorine vs. Cyano: 6-Chloro-5-fluoronicotinic acid replaces cyano with fluorine, increasing electronegativity but reducing opportunities for cyano-specific reactions (e.g., hydrolysis to carboxylic acids) . Hydroxy Group: 5-Chloro-2-hydroxy-6-methylnicotinic acid’s hydroxyl group improves aqueous solubility, making it suitable for formulations requiring higher bioavailability .

Derivatives and Synthetic Utility: Esters and Acid Chlorides: Derivatives like ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS: 303146-25-0) and 6-chloro-5-cyano-2-methylnicotinoyl chloride (CAS: 919354-27-1) are key intermediates for drug synthesis.

Research and Development Trends

  • Structural Optimization: Recent studies focus on modifying substituents to balance reactivity and safety. For example, replacing cyano with fluorine in 6-chloro-5-fluoronicotinic acid reduces toxicity while retaining electronic effects .
  • Derivative Synthesis : Ethyl esters of the target compound (e.g., ethyl 5,6-dichloro-2-methylnicotinate) are explored for improved pharmacokinetics in prodrug designs .

Biological Activity

6-Chloro-5-cyano-2-methylnicotinic acid (CAS number 898227-78-6) is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity:

Feature Description
Chlorine Atom Enhances reactivity and potential interactions
Cyano Group May influence biological pathways and mechanisms
Carboxylic Acid Group Involved in the compound's solubility and reactivity

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism of action remains to be elucidated, but it is believed to involve interference with microbial metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapeutics. The presence of the cyano group is thought to play a critical role in its cytotoxic effects.

While the precise mechanisms through which this compound exerts its biological effects are not fully understood, it is hypothesized that the compound interacts with specific molecular targets within biological systems. The unique combination of functional groups may facilitate binding to enzymes or receptors involved in critical cellular processes.

Case Studies

  • Antimicrobial Activity Study
    • A study assessed the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at higher concentrations, suggesting its potential as a therapeutic agent against bacterial infections.
  • Anticancer Mechanism Investigation
    • Research involving human cancer cell lines revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways. The study highlighted the need for further exploration into its role as an anticancer agent.

Research Findings

Recent literature has explored various aspects of this compound:

Study Findings
Smolecule.com Identified potential antimicrobial and anticancer properties; suggested further investigation needed.
PMC Article Discussed related compounds and their roles in metabolic pathways; highlighted importance in drug development.
BenchChem Provided insights into chemical reactions and applications in medicinal chemistry; emphasized ongoing research on therapeutic uses.

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